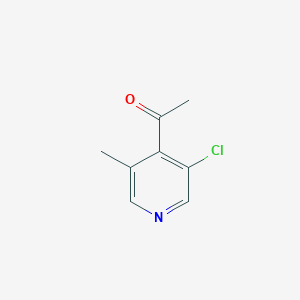
2-Benzyloxy-4-(2-nitroethenyl)phenyl β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
This compound represents a complex derivative of glucopyranosiduronic acid, indicating its relevance in the realm of carbohydrate chemistry and organic synthesis. The structural complexity suggests potential applications in medicinal chemistry, organic synthesis methodologies, and the study of carbohydrate derivatives' physical and chemical properties.
Synthesis Analysis
The synthesis of related glucopyranosiduronic acid derivatives involves multiple steps, including protection and deprotection strategies, functional group transformations, and the establishment of the glycosidic bond. For example, the synthesis of benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranosiduronic acid derivatives illustrates the intricate methodologies involved in constructing such complex molecules. This process often involves successive protection of hydroxyl groups, glycosylation reactions, and selective oxidations to introduce uronic acid functionalities (Zissis & Fletcher, 1970).
Molecular Structure Analysis
The molecular structure of glucopyranosiduronic acid derivatives is characterized by their cyclic sugar backbone, functional groups attached to the sugar ring, and the spatial arrangement of these groups. The configuration of the glycosidic bond and the stereochemistry of the sugar moiety are critical for the biological activity and chemical reactivity of these compounds. Advanced spectroscopic techniques, including NMR and X-ray crystallography, play a crucial role in elucidating these complex structures.
Chemical Reactions and Properties
Glucopyranosiduronic acid derivatives undergo a variety of chemical reactions, including esterification, amidation, and glycosylation. These reactions are pivotal for modifying the physical and chemical properties of these compounds and for their application in synthesis. For instance, the formation of nitrovinyl derivatives from glucopyranoside precursors involves innovative synthetic routes that showcase the reactivity of these sugars under different conditions (Sakakibara & Sudoh, 1978).
Eigenschaften
CAS-Nummer |
62346-10-5 |
|---|---|
Produktname |
2-Benzyloxy-4-(2-nitroethenyl)phenyl β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate |
Molekularformel |
C₂₈H₂₉NO₁₃ |
Molekulargewicht |
587.53 |
Synonyme |
4-(2-Nitroethenyl)-2-(phenylmethoxy)phenyl β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



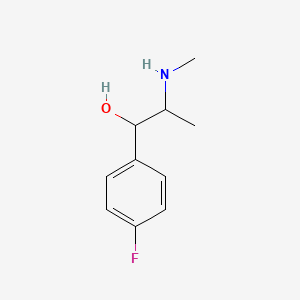
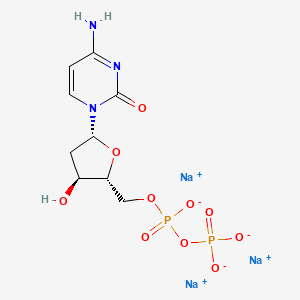
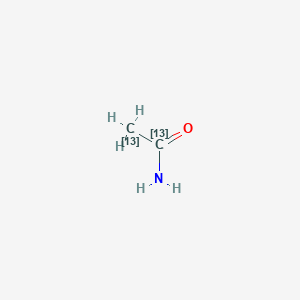

![3,3'-Di-tert-butyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione](/img/structure/B1145962.png)
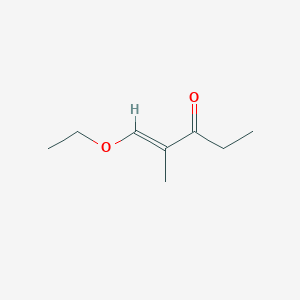
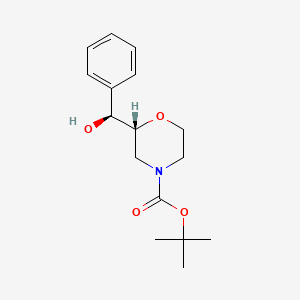
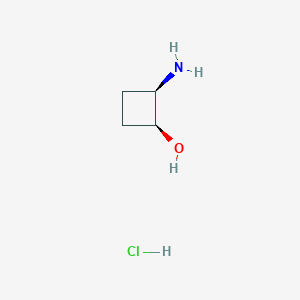
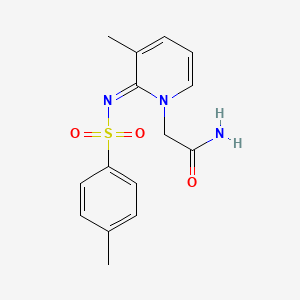
![3-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145974.png)
